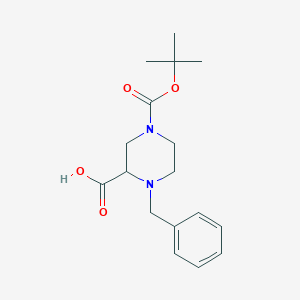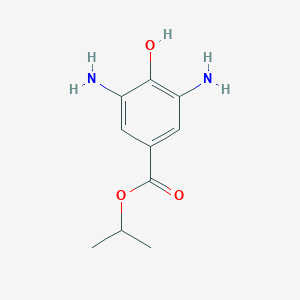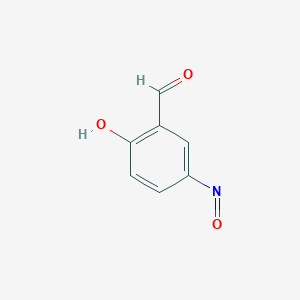
2-Hydroxy-5-nitrosobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitrosobenzaldehyde, also known as nitrosalicylaldehyde, is a chemical compound with the molecular formula C7H5NO4. It is a yellow crystalline solid that has been extensively studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitrosobenzaldehyde has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and medicine. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of Schiff bases and hydrazones. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-nitrosobenzaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines in vitro. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxy-5-nitrosobenzaldehyde in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-5-nitrosobenzaldehyde. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in medicine, such as its use as a chemotherapeutic agent. Additionally, its potential as a fluorescent probe for the detection of other metal ions, such as iron and manganese, could be explored. Finally, the development of new synthetic methods for 2-Hydroxy-5-nitrosobenzaldehyde could be investigated to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-Hydroxy-5-nitrosobenzaldehyde can be achieved through various methods, including the reaction of salicylaldehyde with nitrous acid or sodium nitrite in the presence of hydrochloric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization. Other methods include the reaction of salicylaldehyde with sodium nitrite in the presence of acetic anhydride or the reaction of salicylaldehyde with nitric acid in the presence of sulfuric acid.
Propiedades
Número CAS |
176095-48-0 |
|---|---|
Nombre del producto |
2-Hydroxy-5-nitrosobenzaldehyde |
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-hydroxy-5-nitrosobenzaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H |
Clave InChI |
YEPLUXBODFKABZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)C=O)O |
SMILES canónico |
C1=CC(=C(C=C1N=O)C=O)O |
Sinónimos |
1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

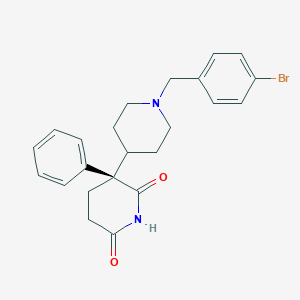
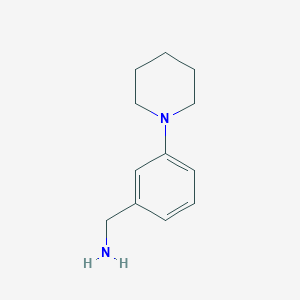
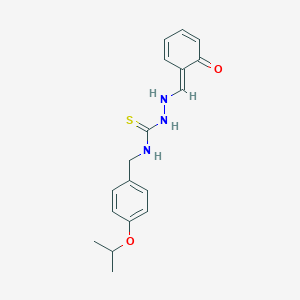
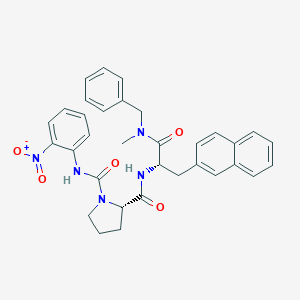
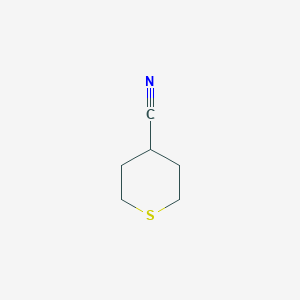
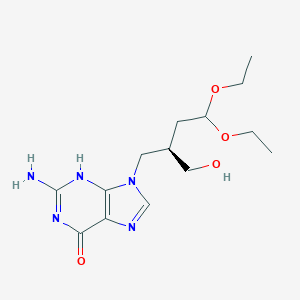
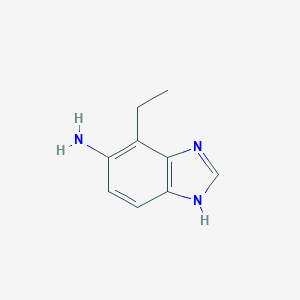


![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
